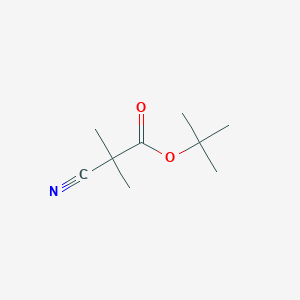

Tert-butyl 2-cyano-2,2-dimethylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

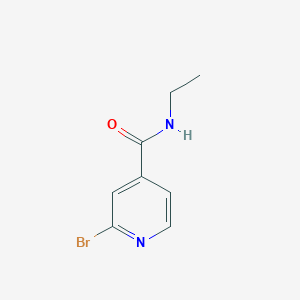

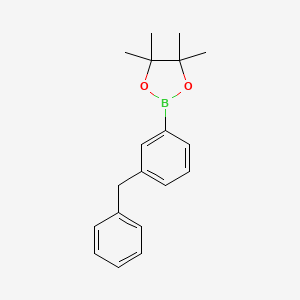

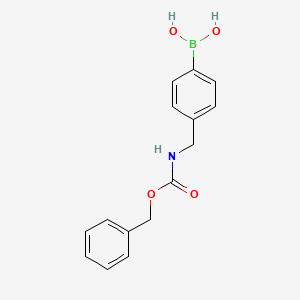

Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 . It belongs to the class of organic compounds known as organic carbonic acids and derivatives . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-cyano-2,2-dimethylacetate is represented by the InChI code1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 . The molecular weight of this compound is 169.22 g/mol . Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-2,2-dimethylacetate is a liquid at room temperature .科学的研究の応用

Radical Intermediates in Thermolysis

Tert-butyl 2-cyano-2,2-dimethylacetate plays a role in the formation of radical intermediates in thermolysis reactions. In a study by Dolenc and Plesničar (1997), the compound was involved in reactions that resulted in iodanyl and tert-butylperoxyl radicals, illustrating its significance in complex chemical reactions (Dolenc & Plesničar, 1997).

Oxidative Mannich Reaction

Ratnikov and Doyle (2013) explored the role of tert-butyl hydroperoxide in oxidative Mannich reactions. The study highlighted the importance of tert-butyl hydroperoxide in the single electron transfer step of these reactions (Ratnikov & Doyle, 2013).

Hydroxyl Group Protection

Corey and Venkateswarlu (1972) discussed the development of chemical agents for protecting hydroxyl groups, emphasizing the stability and specificity of tert-butyldimethylsilyl derivatives, including tert-butyl 2-cyano-2,2-dimethylacetate (Corey & Venkateswarlu, 1972).

Synthesis of Acetonitrile Derivatives

Jin Dong-yuan (2010) reported the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile using tert-butyl 2-cyano-2,2-dimethylacetate, demonstrating its utility in creating complex organic molecules (Jin Dong-yuan, 2010).

Interaction with Metal Complexes

Boere et al. (2007) investigated a tert-butyl/cyano substituted compound's interaction with metal complexes, providing insights into the structural and electronic properties of these compounds (Boere et al., 2007).

Safety And Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

tert-butyl 2-cyano-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESJVZLQSJGIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyano-2,2-dimethylacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)